Malvidin

描述

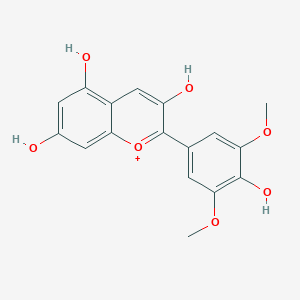

Malvidin is an anthocyanidin cation that is delphinidin carrying methyl substituents at positions 3' and 5'. It has a role as a biological pigment and a metabolite. It derives from a delphinidin. It is a conjugate acid of a this compound(1-).

This compound, also known as enidin or this compound chloride, belongs to the class of organic compounds known as 3'-o-methylated flavonoids. These are flavonoids with methoxy groups attached to the C3' atom of the flavonoid backbone. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the membrane (predicted from logP).

科学研究应用

Anti-Inflammatory Properties

Malvidin exhibits notable anti-inflammatory effects, particularly through its inhibition of cyclooxygenase enzymes (COX-1 and COX-2). Research indicates that this compound and its glycosides can selectively inhibit COX-2, which is associated with inflammatory processes. In a study evaluating the anti-inflammatory activity of this compound derivatives, this compound demonstrated a significant ability to inhibit COX-2 activity, suggesting its potential in treating inflammatory conditions such as arthritis and Alzheimer's disease .

Table 1: COX Inhibition Activity of this compound Derivatives

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

|---|---|---|

| This compound | 12.45 | 2.76 |

| This compound 3-glucoside | 74.78 | 39.92 |

| This compound 3,5-diglucoside | 90.36 | 66.45 |

Antioxidant Activity

This compound's antioxidant properties have been extensively studied, revealing its ability to mitigate oxidative stress in various cell types. In experiments involving lipopolysaccharide-induced inflammation in THP-1 cells, this compound treatment led to significant reductions in markers of oxidative stress such as malondialdehyde and nitric oxide levels . Additionally, this compound enhanced the activity of antioxidant enzymes like superoxide dismutase and glutathione peroxidase, further supporting its role as a natural antioxidant.

Neuroprotective Effects

Recent studies have highlighted this compound's neuroprotective potential, particularly in models of neurodegenerative diseases like Parkinson's disease. In animal models treated with rotenone to induce Parkinson's-like symptoms, this compound administration resulted in improved behavioral outcomes and reduced levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha . These findings suggest that this compound may offer protective benefits against neurodegeneration.

Anticancer Properties

This compound has shown promise as an anticancer agent through various mechanisms, including the modulation of cell signaling pathways involved in cancer progression. Its ability to inhibit cell proliferation and induce apoptosis has been documented in several studies focusing on different cancer cell lines . Furthermore, this compound's glycosides have been reported to exhibit synergistic effects when combined with other phytochemicals, enhancing their overall anticancer efficacy.

Antimicrobial Activity

This compound also demonstrates antimicrobial properties against various pathogens. A recent study indicated that this compound exhibited significant antileishmanial activity against Leishmania species while showing lower toxicity to mammalian cells compared to conventional treatments . This suggests that this compound could be a viable candidate for developing new antimicrobial therapies.

Cardiovascular Health

The cardiovascular benefits of this compound are attributed to its ability to improve endothelial function and reduce oxidative stress within vascular tissues. Epidemiological studies have linked dietary intake of anthocyanins like this compound with decreased risks of cardiovascular diseases . The mechanisms involve modulation of lipid metabolism and reduction of inflammation within blood vessels.

化学反应分析

Structural Characteristics

Malvidin exists as a flavylium cation (C₁₇H₁₃O₇⁺) in acidic conditions, with deprotonation occurring at hydroxyl groups in positions 3 and 5 under physiological pH to form the this compound(1-) anion . The diglucoside form (M3,5diG) shows distinct reactivity compared to the monoglucoside (M3G) due to additional glycosylation at position 5 .

Key reaction steps:

-

Hydration : Flavylium cation → Hemiketal (rate constant kₕ = 0.12 s⁻¹ for M3G)

-

cis-trans Isomerization : Hemiketal → Chalcone (kᵢ = 1.1 × 10⁻³ s⁻¹ for M3G)

| Parameter | M3G Value | M3,5diG Value |

|---|---|---|

| Hydration Equilibrium (Kₕ) | 0.42 | 0.38 |

| Isomerization Rate (kᵢ) | 1.1×10⁻³ | 6.7×10⁻⁴ |

| Reverse Isomerization (k₋ᵢ) | 3.2×10⁻⁴ | 5.5×10⁻⁴ |

Data from pH jump experiments shows M3G reaches equilibrium 40% faster than M3,5diG due to reduced steric hindrance .

Basic Conditions (pH > 10)

The reaction mechanism shifts dramatically:

-

Rate-determining step : OH⁻ nucleophilic addition to quinoidal bases

-

M3G shows first-order kinetics (k = 0.045[OH⁻] s⁻¹)

-

M3,5diG forms transient B4²⁻ species through C4 hydroxylation (140[OH⁻] s⁻¹ pre-equilibrium)

Critical difference :

-

M3G produces colored oligomers (dimers/trimers)

-

M3,5diG degradation yields only monomeric products

Identified degradation products:

| m/z Ratio | Proposed Structure |

|---|---|

| 985 | 4,8-A-type dimer (M3G) |

| 1511 | Dihydrated trimer (M3G) |

| 199 | Syringic acid (both forms) |

Degradation rates peak at physiological pH (7.4):

-

M3G: 5.2 × 10⁻⁶ s⁻¹

-

M3,5diG: 7.8 × 10⁻⁶ s⁻¹

¹H NMR analysis reveals glucose release coincides with dimer decomposition (τ = 48 hr at pH 7.4) .

Transition pH Range

The pH window where degradation dominates over equilibrium varies significantly:

| Property | M3G Range | M3,5diG Range |

|---|---|---|

| Transition pH | 6.8-8.2 | 7.1-7.9 |

| Maximum k_degradation | 8.3×10⁻⁶ | 9.1×10⁻⁶ |

This narrow transition range for M3,5diG explains its reduced stability in biological systems compared to M3G .

Kinetic Signatures

Reverse pH jump experiments reveal:

-

M3G : 92% flavylium recovery at pH 1

-

M3,5diG : 78% recovery with slower kinetics (τ = 23.4 min vs 14.7 min)

The delayed recovery in diglucoside derivatives confirms stabilized anionic intermediates through hydrogen bonding with the 5-O-glucoside group .

These findings demonstrate how glycosylation patterns fundamentally alter this compound's chemical behavior, with implications for food chemistry, nutraceutical stability, and plant biochemistry. The distinct oligomerization pathways between mono- and diglucosides suggest different evolutionary roles in plant pigmentation and defense mechanisms .

属性

IUPAC Name |

2-(4-hydroxy-3,5-dimethoxyphenyl)chromenylium-3,5,7-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O7/c1-22-14-3-8(4-15(23-2)16(14)21)17-12(20)7-10-11(19)5-9(18)6-13(10)24-17/h3-7H,1-2H3,(H3-,18,19,20,21)/p+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZMACGJDUUWFCH-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2=[O+]C3=CC(=CC(=C3C=C2O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15O7+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

643-84-5 (chloride) | |

| Record name | Malvidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010463840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30146622 | |

| Record name | Malvidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30146622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.30 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10463-84-0 | |

| Record name | Malvidin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10463-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Malvidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010463840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Malvidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30146622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。